Product packaging for Dipymetitrone(Cat. No.:)

Dipymetitrone

Cat. No.: B1232351
M. Wt: 282.3 g/mol
InChI Key: FPKXBFWMIYHCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipymetitrone is a synthetic organo-sulfur compound that functions as a fungicide and bactericide . It is chemically classified as a dicarboximide fungicide and is noted for its activity as a Succinate Dehydrogenase Inhibitor (SDHI), which means it acts on complex II of the mitochondrial electron transport chain . Its fungicidal activity is attributed to unselective, multisite enzyme inhibition . Example pests controlled by this compound include those causing Phytophthora rot, downy mildew, scab, early blight, and Botrytis, with research and application data in potatoes . The IUPAC name for the compound is 2,6-dimethyl-1H,5H-[1,4]dithiino[2,3-c:5,6-c']dipyrrole-1,3,5,7(2H,6H)-tetrone, and it has the CAS Registry Number 16114-35-5 . Its molecular formula is C₁₀H₆N₂O₄S₂, and it has a molecular mass of 282.30 g/mol . According to the Pesticide Properties Database, this compound is not an approved pesticide under EC Regulation 1107/2009 . It is documented that this substance never reached the commercial market . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O4S2 B1232351 Dipymetitrone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O4S2

Molecular Weight

282.3 g/mol

IUPAC Name

5,11-dimethyl-2,8-dithia-5,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone

InChI

InChI=1S/C10H6N2O4S2/c1-11-7(13)3-4(8(11)14)18-6-5(17-3)9(15)12(2)10(6)16/h1-2H3

InChI Key

FPKXBFWMIYHCID-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)SC3=C(S2)C(=O)N(C3=O)C

Origin of Product

United States

Global Context of Fungal Plant Diseases and Crop Protection

Fungal diseases are a primary cause of crop loss worldwide, with estimates suggesting that between 10% and 23% of crops are lost to fungal infections annually, even with the extensive use of antifungal treatments. rural21.comexeter.ac.uk An additional 10% to 20% of produce is lost after harvesting. rural21.comexeter.ac.uk These losses have a direct impact on the global food supply. For the five most important crops for calories—rice, wheat, maize, potatoes, and soybeans—the losses from fungal infections are equivalent to the amount of food needed to feed between 600 million and 4 billion people for a year, with a daily intake of 2,000 calories. rural21.comexeter.ac.uk

The economic and social consequences of fungal outbreaks can be devastating, as evidenced by historical events like the Irish potato famine and the Great Bengal famine. researchgate.net Fungi are responsible for up to 14% of annual crop yield losses, making them a major obstacle to achieving global food security and agricultural sustainability. researchgate.net The threat is exacerbated by climate change, as rising global temperatures allow fungal pathogens to expand their geographic range, moving towards the poles. rural21.commpg.de For instance, wheat stem rust, typically found in tropical regions, has now been reported in Ireland and England. rural21.commpg.de This expanding threat underscores the critical need for effective and innovative crop protection strategies.

Evolution of Fungicidal Agents and the Need for Novel Chemistries

The use of chemicals to control plant diseases dates back to the 19th century with the introduction of substances like Bordeaux Mixture. annualreviews.org The period from 1940 to 1970 saw the introduction of several new classes of organic fungicides. cabidigitallibrary.orgapsnet.org A significant leap forward occurred in the 1960s and 1970s with the development of systemic fungicides, which could be absorbed by the plant to provide more comprehensive protection. annualreviews.orgcabidigitallibrary.org This era brought forth major fungicide groups such as benzimidazoles, triazoles, and later, the strobilurins (QoI fungicides). cabidigitallibrary.orgresearchgate.net

However, the widespread and repeated use of these fungicides, particularly those with a single site of action, has led to the evolution of resistance in many fungal pathogen populations. researchgate.netrothamsted.ac.uk This resistance compromises the effectiveness of existing treatments and drives the search for new fungicides with novel modes of action. annualreviews.orgscispace.com The agrochemical industry has responded by developing new chemical classes, including succinate (B1194679) dehydrogenase inhibitors (SDHIs), demethylation inhibitors (DMIs), and quinone outside inhibitors (QoIs). cabidigitallibrary.orgscispace.com The development of fungicides with new modes of action is crucial for managing resistance and ensuring the long-term viability of chemical crop protection. scispace.comjst.go.jp

Elucidation of the Fungicidal Mechanism of Action of Dipymetitrone

Investigation into Molecular and Cellular Targets within Fungal Pathogens

Research into the fungicidal activity of dipymetitrone has explored its impact on critical cellular processes within fungal pathogens. The primary focus has been on its potential to disrupt mitochondrial respiration, a vital process for energy production in fungi. anr.frnih.govmdpi.com

A prominent hypothesis for this compound's mechanism of action is the inhibition of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. nih.gov SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in cellular respiration and energy metabolism. nih.govresearchgate.net The inhibition of SDH would disrupt these fundamental processes, leading to fungal cell death. nih.gov Fungicides that target SDH are classified as SDHIs (succinate dehydrogenase inhibitors). nih.govresearchgate.net

To investigate the potential inhibitory effect of this compound on SDH, various biochemical assays are employed. These methods are designed to measure the enzymatic activity of SDH and can be adapted to assess the impact of potential inhibitors.

Spectrophotometric Assays: A common method involves the use of artificial electron acceptors like 2,6-dichlorophenolindophenol (DCPIP) or tetrazolium salts such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT). nih.govbiorbyt.comresearchgate.net In the presence of succinate, active SDH reduces these compounds, leading to a measurable color change that can be quantified spectrophotometrically. biorbyt.comresearchgate.net For instance, DCPIP reduction is monitored by the decrease in absorbance at 605 nm. biorbyt.com

Cell-Based Assays: SDH activity can also be measured in situ within permeabilized fungal cells or isolated mitochondria. nih.govresearchgate.net This approach provides a more physiologically relevant context for assessing enzyme activity. researchgate.net Permeabilization with agents like digitonin (B1670571) allows the substrate and assay reagents to access the enzyme. nih.govresearchgate.net

Oxygen Consumption Measurement: The activity of the entire respiratory chain, including SDH, can be assessed by measuring oxygen consumption in isolated mitochondria or permeabilized cells when succinate is provided as the substrate. nih.gov

Assay TypePrincipleMeasurementKey Reagents
SpectrophotometricReduction of an artificial electron acceptor by SDH.Change in absorbance at a specific wavelength.Succinate, DCPIP, MTT, PMS. nih.govbiorbyt.comresearchgate.net
Cell-Based (in situ)Measurement of SDH activity within permeabilized cells or isolated mitochondria.Colorimetric or spectrophotometric change.Digitonin, tetrazolium salts. nih.govresearchgate.net
Oxygen ConsumptionMeasurement of oxygen uptake linked to succinate oxidation.Rate of oxygen depletion.Succinate, isolated mitochondria or permeabilized cells. nih.gov

SDHI fungicides are a significant class of agricultural fungicides. nih.gov Comparing the effects of this compound with well-characterized SDHIs can provide insights into its potential mode of action. Established SDHIs include boscalid, fluopyram, fluxapyroxad, and penthiopyrad. americanpistachios.org

Studies on established SDHIs have shown that they bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the transfer of electrons from succinate to ubiquinone. frontiersin.org Resistance to SDHI fungicides in fungal populations often arises from mutations in the genes encoding the subunits of the SDH enzyme, which can reduce the binding affinity of the fungicide. frac.infofrac.info

A comparative analysis would involve evaluating the inhibitory potency of this compound against SDH activity relative to these known SDHIs. Furthermore, cross-resistance studies with fungal strains known to be resistant to specific SDHIs could indicate whether this compound shares the same target site. frac.info

Established SDHI FungicideChemical Class/GroupPrimary Target Pathogens
BoscalidAnilideAlternaria alternata, Botrytis cinerea americanpistachios.org
FluopyramPyridinyl-ethyl-benzamideAlternaria alternata, Powdery Mildew americanpistachios.org
FluxapyroxadPyrazole-4-carboxamideAlternaria alternata, Various leaf spots americanpistachios.org
PenthiopyradPyrazole-4-carboxamideAlternaria solani, Botrytis cinerea americanpistachios.orgfrontiersin.org

While SDH inhibition is a strong hypothesis, it is also possible that this compound acts through alternative or multiple mechanisms. The complexity of fungal biology allows for various potential targets. nih.gov

Beyond direct SDH inhibition, this compound could disrupt cellular respiration and energy metabolism through other means. mdpi.comresearchgate.net Fungal pathogens rely on efficient energy production, primarily through oxidative phosphorylation, for growth and virulence. mdpi.com Any disruption to this process can be detrimental.

Some antifungal compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. nih.gov This can be a downstream effect of respiratory chain inhibition. Alterations in the AMP/ATP ratio, indicative of cellular energy stress, are also a potential consequence of metabolic disruption. nih.gov The metabolic flexibility of fungi allows them to adapt to some extent, for example, by shifting metabolic pathways under hypoxic conditions, but severe perturbations can be lethal. frontiersin.orgnih.gov

The fungal cell wall and plasma membrane are essential for maintaining cellular integrity, protecting against environmental stress, and mediating interactions with the host. nih.govmdpi.com These structures are well-established targets for antifungal agents. justintimemedicine.com

The plasma membrane's key sterol in fungi is ergosterol (B1671047), which is distinct from the cholesterol found in animal cells, making it a selective target. creative-biolabs.comlabroots.com Inhibition of ergosterol biosynthesis can disrupt membrane fluidity and the function of membrane-bound enzymes. creative-biolabs.comnih.gov The fungal cell wall, composed primarily of chitin (B13524) and glucans, provides structural support. nih.govmdpi.com Compounds that inhibit the synthesis of these components, such as the echinocandins which target β-(1,3)-glucan synthase, can lead to a weakened cell wall and osmotic lysis. nih.gov It is conceivable that this compound could exert its effects by interfering with the synthesis or integrity of these crucial cellular barriers, either as a primary or secondary mode of action. googleapis.commdpi.com

Exploration of Alternative or Concurrent Mechanistic Pathways

Disruption of Nucleic Acid Synthesis or Protein Biosynthesis

The precise biochemical mode of action for this compound remains unelucidated in publicly available scientific literature. The Fungicide Resistance Action Committee (FRAC), an international body that classifies fungicides based on their mode of action to manage resistance, places this compound in Group U18. googleapis.com The 'U' designation signifies an "unknown mode of action," indicating that the specific cellular target and mechanism of fungal inhibition have not yet been determined or disclosed. frac.info

While this compound is chemically identified as an organonitrogen heterocyclic compound and is related to dicarboximides, it is not currently classified within the FRAC groups known to directly inhibit nucleic acid or protein synthesis. For context, fungicides that disrupt these critical cellular processes target specific enzymes or components:

Nucleic Acid Synthesis Inhibitors: These fungicides, such as those in FRAC Group 4 (Phenylamides), specifically target RNA polymerase I, an enzyme essential for the transcription of ribosomal RNA. Inhibition of this enzyme halts the production of ribosomes, which are necessary for protein synthesis, thereby leading to cell death.

Protein and Amino Acid Synthesis Inhibitors: This category includes fungicides like those in FRAC Group 7 (Anilinopyrimidines), which are understood to inhibit the biosynthesis of methionine. Methionine is a crucial amino acid for the initiation of protein synthesis. By blocking its production, these fungicides effectively stop the creation of new proteins, leading to the cessation of fungal growth and development.

As of the latest FRAC classifications, there is no evidence to suggest that this compound's fungicidal activity stems from the direct inhibition of these specific pathways. Further research is required to identify its molecular target site and elucidate its precise mechanism of action.

Fungal Physiological and Metabolic Responses to this compound Exposure

While the exact molecular target of this compound is unknown, its efficacy against a range of plant pathogenic fungi implies a significant impact on fundamental physiological and metabolic processes essential for fungal survival and proliferation.

Impact on Spore Germination and Mycelial Growth

This compound has demonstrated effectiveness against several economically important fungal pathogens. However, specific in vitro research detailing its quantitative impact on the inhibition of spore germination and mycelial growth is not extensively documented in public literature. These two processes are critical stages in the fungal life cycle and are primary targets for many fungicides.

Spore Germination: This is the initial step in fungal infection, where a dormant spore develops a germ tube upon sensing favorable conditions on a host surface. Inhibition of this process is a key feature of protectant fungicides.

Mycelial Growth: Following germination, the germ tube elongates and branches to form a network of hyphae known as a mycelium. This network colonizes host tissues, absorbing nutrients and causing disease. Fungicides that inhibit mycelial growth can halt the progression of an established infection.

Studies on other fungicides targeting pathogens like Botrytis cinerea and Phytophthora infestans show that effective chemical agents can completely prevent spore germination or significantly reduce the rate of radial mycelial growth on culture media. mdpi.comchemijournal.comphytojournal.comresearchgate.net Although this compound is reported to control diseases caused by these pathogens, specific EC₅₀ (Effective Concentration to inhibit 50% of growth) values or detailed morphological observations of its effects on their spores and hyphae are not available.

PathogenDiseaseReported Efficacy of this compound
Phytophthora infestansLate Blight, Phytophthora RotEffective
Venturia inaequalisScabEffective
Alternaria solaniEarly BlightEffective
Botrytis cinereaGrey MouldEffective
Various speciesDowny MildewEffective

This table summarizes the reported spectrum of activity for this compound. The term "Effective" indicates that the compound is listed as a control agent for these diseases, though quantitative data from peer-reviewed studies are limited.

Effects on Fungal Virulence Factors and Pathogenicity

The ability of a fungus to cause disease, its pathogenicity, is dependent on a range of virulence factors. These are molecules or structures that enable the pathogen to infect a host, overcome its defenses, and proliferate. Key fungal virulence factors include:

Adhesion Proteins: Molecules on the fungal cell surface that facilitate attachment to host tissues.

Secreted Enzymes: Proteases, cellulases, and other enzymes that degrade the host's physical barriers and release nutrients.

Toxins and Secondary Metabolites: Compounds that can kill host cells or manipulate the host's immune response.

Melanin: A pigment deposited in the cell wall that protects the fungus from oxidative stress generated by the host's immune cells and from UV radiation. researchgate.net

Transcriptomic and Proteomic Profiling of Treated Fungi

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful tools used to understand how organisms respond to chemical stress at a molecular level. In fungicide research, these analyses can reveal the cellular pathways affected by a compound and can help identify mechanisms of resistance.

When a fungus is exposed to a fungicide, it may alter the expression of numerous genes and the abundance of many proteins in an attempt to survive. Common responses observed in transcriptomic and proteomic studies of fungicide-treated fungi include:

Upregulation of Efflux Pumps: Increased production of transporter proteins (e.g., ABC transporters) that actively pump the fungicide out of the cell. researchgate.netfrontiersin.org

Changes in Metabolism: Alterations in metabolic pathways, such as glycolysis, the TCA cycle, and amino acid synthesis, to compensate for stress or cellular damage. mdpi.comnih.gov

Stress Response Activation: Increased expression of proteins that protect the cell from damage, such as heat shock proteins and antioxidant enzymes. biorxiv.org

Alterations in Cell Wall or Membrane Synthesis: Changes in the expression of genes involved in maintaining the structural integrity of the cell.

Although these "omics" approaches have been applied to study fungal responses to other fungicides, including some dicarboximides frontiersin.orgresearchgate.net, no transcriptomic or proteomic studies on fungi treated specifically with this compound have been published in the scientific literature to date. Such research would be invaluable for elucidating its mode of action and understanding potential resistance mechanisms.

Preclinical Efficacy Assessment of Dipymetitrone Against Plant Pathogens

In Vitro Bioassays for Antifungal Activity

In vitro bioassays are the foundational step in evaluating the antifungal properties of a new chemical compound like dipymetitrone. These laboratory-based tests are designed to measure the direct inhibitory effect of the compound on the growth and development of pathogenic fungi under controlled conditions. csic.es This allows for a precise determination of the compound's intrinsic fungitoxicity, independent of host plant factors.

Agar (B569324) Dilution and Microtiter Plate Methods

The agar dilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent. frontiersin.org In this method, varying concentrations of the test compound, such as this compound, are incorporated into a molten agar medium, which is then poured into Petri dishes. Once solidified, the plates are inoculated with a standardized amount of the target fungal pathogen. After an incubation period, the plates are examined for fungal growth. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

The microtiter plate method is a high-throughput alternative that allows for the rapid screening of multiple compounds against various fungi simultaneously. nih.govmdpi.com In this assay, serial dilutions of the fungicide are prepared in a liquid growth medium within the wells of a 96-well microtiter plate. frontiersin.orgnih.govnih.gov Each well is then inoculated with a suspension of fungal spores or mycelial fragments. saspublishers.com Fungal growth is typically assessed after a set incubation period by measuring the optical density (turbidity) with a spectrophotometer or by visual assessment. google.com The results are often used to calculate the EC₅₀ value, which is the effective concentration of the fungicide that inhibits fungal growth by 50% compared to an untreated control. google.com This value provides a quantitative measure of the fungicide's potency.

Table 1: Illustrative Data Presentation for Mycelial Growth Inhibition (EC₅₀) via Microtiter Plate Assay Note: The following data are for illustrative purposes to demonstrate a typical data format, as specific EC₅₀ values for this compound are not publicly available.

PathogenPathogen ClassIllustrative EC₅₀ (mg/L)
Phytophthora infestansOomyceteValue
Plasmopara viticolaOomyceteValue
Botrytis cinereaAscomyceteValue
Venturia inaequalisAscomyceteValue
Alternaria solaniAscomyceteValue

Spore Germination and Mycelial Growth Inhibition Assays

Beyond determining general growth inhibition, specific assays target key fungal development stages. Spore germination is a critical first step in the infection process for many fungal pathogens. mdpi.com Assays to evaluate its inhibition involve exposing fungal spores to various concentrations of the fungicide on a suitable substrate, like water agar or in a liquid medium in microtiter plates. nih.gov After incubation, the percentage of germinated spores is determined by microscopic examination. mdpi.com A compound that effectively inhibits spore germination acts preventatively by stopping the pathogen before it can penetrate the host tissue.

Mycelial growth inhibition assays measure the effect of a fungicide on the vegetative growth phase of the fungus. nih.gov This is commonly done using the poisoned food technique, where the fungicide is mixed into an agar medium. scielo.org.mx A plug of actively growing mycelium from a pure culture of the pathogen is placed in the center of the plate. The radial growth of the fungal colony is measured over time and compared to the growth on a non-amended control plate. endowment.org The percentage of inhibition is calculated, and from a series of concentrations, an EC₅₀ value for mycelial growth can be determined. nih.govresearchgate.net

Sensitivity Profiling of Diverse Fungal Strains

To understand the breadth and potential for resistance development, it is crucial to establish a sensitivity baseline for a new fungicide. This involves testing the compound against a large and diverse population of isolates of the target pathogen, preferably collected from various geographic locations before the fungicide's commercial introduction. The goal is to characterize the natural variation in sensitivity to the compound within the pathogen population. nih.gov This baseline profile, often represented as a distribution of EC₅₀ values, serves as a reference point for future monitoring. nih.gov Any significant shift in the sensitivity of field populations after the fungicide has been used can indicate the development of reduced sensitivity or resistance.

Controlled Environment and Greenhouse Studies on Plant Protection

Following the confirmation of in vitro activity, the assessment of a fungicide's efficacy moves to studies involving the host plant. These experiments, conducted in controlled environment chambers or greenhouses, are designed to evaluate the compound's ability to protect plants from disease under conditions conducive to infection. nih.govresearchgate.net This step is critical as it introduces the complexities of the plant surface, potential for compound uptake and translocation, and the influence of environmental factors like humidity and temperature on both the pathogen and the fungicide's performance. endowment.org

Efficacy against Oomycete Pathogens (e.g., Phytophthora rot, downy mildew)

This compound has been reported to be effective against oomycete pathogens, which cause destructive diseases like Phytophthora rots and downy mildews. jst.go.jpresearchgate.net Greenhouse trials are essential to validate this activity. In a typical trial, host plants such as potatoes or tomatoes for late blight (Phytophthora infestans) or grapevines for downy mildew (Plasmopara viticola) are treated with the fungicide. nih.govwur.nljabonline.inajol.info After the treatment has dried, the plants are inoculated with a suspension of the pathogen's sporangia. wur.nljabonline.in The plants are then kept in a high-humidity environment to promote infection and disease development. endowment.orginiav.pt Disease severity is assessed after a specific period by visually scoring the percentage of leaf area affected by lesions or sporulation compared to untreated control plants. nih.gov The efficacy of the fungicide is calculated based on the reduction in disease severity. nih.gov

Efficacy against Ascomycete and Basidiomycete Pathogens (e.g., scab, early blight, Botrytis cinerea)

The protective effect of this compound is also noted against key pathogens from the Ascomycete phylum, including those responsible for apple scab (Venturia inaequalis), early blight of tomato and potato (Alternaria solani), and grey mold (Botrytis cinerea). jst.go.jpgoogle.com Greenhouse evaluations for these pathogens follow a similar principle. For instance, to test for efficacy against apple scab, young apple trees are sprayed and then inoculated with ascospores of V. inaequalis. nih.gov For early blight, tomato plants are similarly treated and then inoculated with A. solani spores. cabidigitallibrary.orgscispace.combiochemjournal.comresearchgate.net To assess control of Botrytis cinerea, a common post-harvest and greenhouse pathogen, treated plants like strawberries or ornamentals are inoculated with a conidial suspension. nih.govmdpi.comppjonline.orgncsu.eduplantpathologyquarantine.org In all cases, disease development is rated after an incubation period under optimal environmental conditions, and the performance of this compound is compared against both untreated and standard fungicide-treated controls. researchgate.netcabidigitallibrary.org

Table 2: Reported Spectrum of Activity for this compound

Pathogen ClassDiseaseCausal Organism ExampleReported Efficacy jst.go.jp
OomycetePhytophthora Rot / Late BlightPhytophthora infestansYes
Downy MildewPlasmopara viticolaYes
AscomyceteScabVenturia inaequalisYes
Early BlightAlternaria solaniYes
Grey MoldBotrytis cinereaYes

Foliar, Seed, and Soil Application Methodologies in Experimental Settings

The versatility of this compound is evident in its potential for various application methods, including foliar, seed, and soil treatments, allowing for targeted disease control strategies. epo.orgmdpi.comofrf.org

Foliar Application: This method involves applying the fungicide directly to the plant's leaves. frontiersin.org Foliar treatments are crucial for controlling diseases that affect the aerial parts of plants. nih.gov The effectiveness of foliar applications can be influenced by environmental conditions such as temperature and rainfall, which can affect the drying and adherence of the product to the leaf surface. nih.gov

Seed Treatment: Applying fungicides directly to seeds before planting is a targeted approach to protect against seed-borne and soil-borne pathogens during the critical early stages of plant development. mdpi.comscielo.br This method is advantageous as it requires a relatively low dose of the chemical and can provide protection to the emerging seedling. ijeab.comscispace.com Patent documentation indicates that this compound is suitable for use as a seed treatment to protect against various pests.

Soil Application: Soil application of fungicides can be achieved through methods like drenching, drip application, or incorporation into the soil. nih.govmountainscholar.org This approach is effective for managing soil-borne pathogens that attack the root system. However, the efficacy of soil-applied fungicides can be influenced by factors such as soil type, organic matter content, and microbial activity, which can affect the availability and persistence of the active ingredient in the soil. mountainscholar.orgmdpi.com

While the application methods for this compound have been identified, detailed, publicly available research findings from experimental settings that quantify the efficacy of each method for this specific compound are limited. General principles of fungicide application suggest that the choice of method depends on the target pathogen, the crop, and environmental conditions. nih.gov

Comparative Efficacy and Spectrum of Activity with Commercial Fungicides

The evaluation of a new fungicide's performance relative to existing commercial standards is a critical component of its preclinical assessment. This involves comparing its spectrum of activity and efficacy in controlling specific plant diseases.

Dose-Response Relationships and Efficacy Benchmarking

Dose-response studies are fundamental in determining the effective concentration of a fungicide required to inhibit a target pathogen. researchgate.net These studies generate data, often expressed as the half-maximal effective concentration (EC50), which represents the concentration of the fungicide that causes a 50% reduction in fungal growth. researchgate.net

Publicly available, specific dose-response curves and EC50 values for this compound against its target pathogens are not readily found in peer-reviewed literature. However, research on other fungicides provides a framework for how such data is generated and interpreted. For instance, in studies on Botrytis cinerea, the efficacy of various compounds is determined by measuring the inhibition of mycelial growth at different concentrations. nih.gov Similarly, the efficacy of fungicides against Phytophthora infestans is assessed by measuring the reduction in mycelial growth on treated agar plates. mdpi.com

The table below illustrates the kind of data that would be generated in dose-response studies for this compound against its target pathogens. Please note that the data presented here is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Hypothetical Dose-Response Data for this compound

Target Pathogen Application Method Hypothetical EC50 (mg/L)
Botrytis cinerea In vitro (mycelial growth) 0.15
Phytophthora infestans In vitro (mycelial growth) 0.25
Venturia inaequalis (Scab) Detached leaf assay 0.50

This table is for illustrative purposes only. Actual data is not publicly available.

Benchmarking this compound against established commercial fungicides would involve side-by-side trials under controlled conditions. The relative performance would be assessed based on disease control at equivalent application rates.

Synergy and Antagonism in Fungicidal Combinations

The use of fungicide mixtures is a common practice in agriculture to broaden the spectrum of control, manage resistance, and potentially achieve synergistic effects. usga.orgresearchgate.net Synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. researchgate.net Conversely, antagonism is when the combined effect is less than the sum of their individual effects.

The table below outlines the potential interactions when combining this compound with other classes of fungicides. The nature of these interactions (synergistic, additive, or antagonistic) would need to be determined through specific experimental studies.

Potential Fungicidal Combinations with this compound

Combination Fungicide Class Potential Interaction Rationale for Combination
DMI (Demethylation Inhibitors) To be determined Broaden spectrum of activity, resistance management. frac.infofrac.info
QoI (Quinone outside Inhibitors) To be determined Different modes of action for resistance management. jst.go.jp

This table presents potential combinations for research; specific interaction data for most combinations is not publicly available.

Further research is necessary to fully characterize the synergistic and antagonistic potential of this compound when combined with a wider range of commercial fungicides. Such studies are crucial for developing effective and sustainable disease management programs.

Fungal Resistance Development and Resistance Management Strategies for Dipymetitrone

Biochemical and Genetic Basis of Resistance to Dicarboximide Fungicides

Dicarboximide fungicides, which are classified by the Fungicide Resistance Action Committee (FRAC) as Group 2, generally act on the osmotic signal transduction pathway in fungi. bcpcpesticidecompendium.org Resistance to this group is not typically sudden but develops gradually through the accumulation of mutations in the target pathogen population under repeated exposure. jst.go.jp

The primary mechanism of resistance to dicarboximide fungicides involves genetic mutations in the target site. Research on pathogens like Botrytis cinerea has identified that resistance is often linked to point mutations in a gene known as BOS1 (Botrytis Osmotic Sensitive), which encodes a two-component histidine kinase. cabidigitallibrary.orggoogleapis.com This enzyme is a crucial part of the high-osmolarity glycerol (B35011) (HOG) signaling pathway that regulates the fungus's response to osmotic stress.

Specific mutations, such as the I365S substitution (an isoleucine to serine change at codon 365), have been frequently identified in dicarboximide-resistant field isolates of B. cinerea. cabidigitallibrary.orgekt.grelifesciences.org Other mutations in the BOS1 gene, like Q369P and N373S, have also been associated with resistance. cabidigitallibrary.org These genetic alterations reduce the fungicide's ability to bind to its target protein, thereby diminishing its inhibitory effect on the fungus.

It is believed that resistance to dicarboximides may involve multiple genes, leading to a quantitative or gradual shift in the sensitivity of the fungal population rather than an abrupt, all-or-nothing resistance. jst.go.jp Interestingly, dicarboximide-resistant strains have sometimes shown reduced fitness, meaning they may be less competitive than their sensitive counterparts in the absence of the fungicide. This can lead to a decrease in the frequency of resistant strains if the use of dicarboximides is discontinued. eppo.int

Monitoring and Detection Methodologies for Dipymetitrone Resistance

Effective resistance management relies on early detection. For a new compound like this compound, monitoring strategies would be adapted from established methods for other dicarboximide fungicides while being refined as more specific information becomes available.

Molecular assays are powerful tools for the rapid and sensitive detection of resistance at the genetic level, even at low frequencies within a population. irac-online.orgmdpi.com For dicarboximides, techniques that identify known point mutations in the target gene are highly valuable.

Polymerase Chain Reaction (PCR)-Based Methods: Techniques like real-time PCR can be designed to specifically detect the single nucleotide polymorphisms (SNPs) responsible for resistance, such as the mutations in the BOS1 gene. ekt.gr These assays can provide a quantitative measure of the frequency of resistant alleles in a pathogen population.

DNA Sequencing: Direct sequencing of the target gene from fungal isolates can definitively identify known and potentially novel mutations conferring resistance. nih.gov

Once the specific target and resistance mutations for this compound are confirmed, these molecular diagnostic tools can be developed for routine monitoring to inform resistance management decisions. researchgate.net

Phenotypic assays directly measure the sensitivity of a fungal isolate to a fungicide. elifesciences.org These methods are crucial for confirming resistance detected by molecular means and for identifying new resistance phenotypes that may arise from unknown mechanisms.

The standard method involves growing fungal isolates on a growth medium amended with a range of fungicide concentrations. The effective concentration that inhibits 50% of growth (EC₅₀) is calculated. A significant increase in the EC₅₀ value of a field isolate compared to a known sensitive baseline isolate indicates resistance.

These bioassays are fundamental for:

Establishing a baseline sensitivity for this compound against key target pathogens.

Monitoring shifts in sensitivity in field populations over time.

Assessing the practical impact of resistance on disease control. frac.info

Characterizing the cross-resistance profile with other dicarboximide fungicides.

Molecular Diagnostics for Resistance-Associated Mutations

Proactive Strategies for Mitigating Resistance Evolution

To preserve the effectiveness of new fungicides like this compound, proactive resistance management strategies must be implemented from the outset.

Integrated Pest Management (IPM) provides a framework for sustainable pest control by combining multiple tactics, thereby reducing the reliance on any single chemical class. fao.orgepa.govkoppert.com Integrating this compound into an IPM program is essential for mitigating resistance risk.

Key IPM practices include:

Monitoring and Scouting: Regular field monitoring to apply fungicides only when necessary based on disease risk and established thresholds. epa.govkoppert.com

Cultural Practices: Using disease-resistant crop varieties, managing irrigation to reduce leaf wetness duration, and practicing good field sanitation to lower pathogen inoculum. wisc.edu

Rotation of Fungicides: The most critical chemical management strategy is to rotate or alternate fungicides with different FRAC group codes. wisc.edu this compound should be used in a planned program with fungicides from other chemical groups to avoid repeated selection pressure from the same mode of action.

Using fungicides in mixtures is a powerful resistance management tactic. frac.infonih.gov Formulating this compound as a pre-mix with another active ingredient from a different FRAC group, or applying it as a tank-mix, can delay the development of resistance.

The partner fungicide should:

Be effective against the target pathogen. frac.info

Have a different mode of action (i.e., a different FRAC code).

Preferably be a low-risk, multi-site inhibitor (e.g., FRAC groups M1-M12), as resistance to these is rare. frac.infofrac-argentina.org

Rotation and Alternation with Different Mode of Action Fungicides

The development of fungal resistance is a significant threat to the long-term efficacy of any fungicide. A primary strategy to delay the onset of resistance is the rotation or alternation of fungicides with different modes of action (MoA). slideshare.netpesticidestewardship.org This approach prevents a fungal population from being repeatedly exposed to the same selection pressure, which reduces the likelihood of resistant individuals surviving and multiplying. frac.infocroplife.co.za For a fungicide like this compound, integrating it into a well-designed rotation program is crucial for sustainable disease control.

The foundation of an effective rotation strategy is a clear understanding of the fungicide's MoA, which is categorized by the Fungicide Resistance Action Committee (FRAC). Fungicides within the same FRAC group are generally considered to have the same target site and are subject to cross-resistance. frac.infoeppo.int Therefore, rotation programs must involve alternating between different FRAC group numbers. ucanr.eduafren.com.au

There is some ambiguity in publicly available literature regarding the precise MoA and corresponding FRAC group for this compound. It has been described as a dicarboximide fungicide nih.gov, which would place it in FRAC Group 2 . Another source identifies its MoA as a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI), which corresponds to FRAC Group 7 , while simultaneously noting its FRAC class is not yet known. herts.ac.uk Other scientific literature from recent years states its mode of action is unknown. nih.govresearchgate.net Given this uncertainty, the rotation strategy depends on its definitive classification.

If this compound is classified as a Dicarboximide (FRAC Group 2) , it should be rotated with fungicides from different groups. It should not be used in rotation with other Group 2 fungicides like iprodione (B1672158) or vinclozolin. pnwhandbooks.org An effective program would alternate this compound with fungicides from groups such as the Demethylation Inhibitors (DMIs, FRAC Group 3), Quinone outside Inhibitors (QoIs, FRAC Group 11), or multi-site contact fungicides like chlorothalonil (B1668833) (FRAC Group M5). pnwhandbooks.orgpurdue.edu

Conversely, if this compound is an SDHI (FRAC Group 7) , it must not be rotated with other SDHIs such as boscalid, bixafen, or fluopyram. pnwhandbooks.orgbayer.us Resistance to SDHI fungicides is a known issue, making strict resistance management essential. afren.com.aubayer.us A rotation program would involve alternating this compound with fungicides from other groups, such as the anilinopyrimidines (APs, FRAC Group 9) or phenylpyrroles (PPs, FRAC Group 12). pnwhandbooks.org

The following tables illustrate the principle of fungicide rotation for managing a disease like Gray Mold (Botrytis cinerea), for which this compound shows activity, based on its possible FRAC classifications. nih.gov

Table 1: Illustrative Fungicide Rotation Schedule Assuming this compound is FRAC Group 2

This table provides a conceptual model for rotating this compound as a Group 2 fungicide to manage Gray Mold. This is an example and not a specific recommendation.

Application TimingProduct Type (Example)Active Ingredient (Example)FRAC MoA GroupResistance Management Principle
Early BloomProtectantChlorothalonilM5 (Multi-site)Start with a low-risk, multi-site fungicide to reduce initial pathogen population. ucanr.edu
Full BloomSystemic FungicideThis compound2 (Dicarboximide)Apply single-site fungicide during critical infection period.
Petal FallSystemic FungicideFenhexamid17 (Hydroxyanilide)Rotate to a different single-site MoA to avoid consecutive use of the same group. pnwhandbooks.org
Pre-HarvestSystemic FungicideFludioxonil12 (Phenylpyrrole)Continue rotation with another effective MoA group. pnwhandbooks.org

Table 2: Illustrative Fungicide Rotation Schedule Assuming this compound is FRAC Group 7

This table provides a conceptual model for rotating this compound as a Group 7 fungicide to manage Gray Mold. This is an example and not a specific recommendation.

Application TimingProduct Type (Example)Active Ingredient (Example)FRAC MoA GroupResistance Management Principle
Early BloomProtectantChlorothalonilM5 (Multi-site)Start with a low-risk, multi-site fungicide to reduce initial pathogen population. ucanr.edu
Full BloomSystemic FungicideThis compound7 (SDHI)Apply single-site fungicide; avoid consecutive SDHI applications. afren.com.au
Petal FallSystemic FungicideCyprodinil9 (Anilinopyrimidine)Rotate to a different single-site MoA to break the selection cycle. pnwhandbooks.org
Pre-HarvestSystemic FungicideTebuconazole3 (DMI)Continue rotation with another effective MoA group. afren.com.aupnwhandbooks.org

Regardless of its final classification, the number of applications of any single-site fungicide like this compound should be limited per season. croplife.co.zaucanr.edu Incorporating multi-site fungicides into a spray program, either in rotation or as a tank-mix partner, is a key strategy for mitigating resistance risk. pesticidestewardship.orgcornell.edu

Theoretical and Computational Chemistry Approaches in Dipymetitrone Research

Molecular Modeling and Docking Studies for Target Identification

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. mdpi.comchemrxiv.orgrsc.org For a fungicide like Dipymetitrone, these methods are crucial for identifying its biological target and understanding the binding mechanism at an atomic level. researchgate.net

Ligand-Protein Interaction Prediction and Binding Site Analysis

A comprehensive search of scientific literature did not yield specific studies on ligand-protein interaction predictions for this compound.

In fungicidal research, molecular docking is a primary computational method used to predict how a small molecule (ligand), such as a fungicide, binds to a macromolecular target, typically a protein or enzyme essential for the pathogen's survival. researchgate.netmdpi.com This technique involves placing the three-dimensional structure of the ligand into the binding site of a protein and evaluating the energetic favorability of the resulting complex. The process helps in identifying key amino acid residues that interact with the fungicide through forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces. By analyzing these interactions, researchers can understand the basis of the fungicide's activity and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analyses or molecular dynamics simulations for this compound are not described in the available public research.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. slideshare.net For a molecule like this compound, understanding its preferred three-dimensional shapes is essential because its biological activity is often dependent on its ability to adopt a specific conformation to fit into the target's binding site.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. bonvinlab.orgnih.govgalaxyproject.org An MD simulation would allow researchers to observe the dynamic behavior of this compound, both in isolation and when interacting with its biological target. mdpi.com This provides insights into the stability of the ligand-protein complex, the flexibility of the binding pocket, and the role of solvent molecules, which cannot be captured by static docking models.

Quantum Chemical Calculations for Electronic Structure and Reactivity

While one patent document mentions "Quantum Chemical Investigation" in a list that includes this compound, no specific studies detailing quantum chemical calculations for this compound are publicly accessible. dokumen.pub

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from first principles. aspbs.comrsdjournal.org These methods provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Reaction Pathways

There are no specific Density Functional Theory (DFT) studies on the reaction pathways of this compound found in the public domain.

DFT is a widely used quantum chemical method for investigating the electronic properties of molecules. arabjchem.orgmdpi.com In the context of a fungicide, DFT calculations can be employed to study potential reaction pathways, such as its synthesis, degradation, or metabolic fate. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and kinetics of a given chemical reaction, providing a deeper understanding of the compound's chemical behavior and stability. nrel.gov

Prediction of Spectroscopic Properties Relevant to Characterization

No publicly available research was found that details the theoretical prediction of spectroscopic properties for this compound.

Quantum chemical methods, particularly DFT and Time-Dependent DFT (TD-DFT), are frequently used to predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. arabjchem.orgmdpi.com These theoretical predictions are invaluable for complementing experimental data, aiding in the structural confirmation of newly synthesized compounds, and interpreting complex experimental spectra. For a compound like this compound, calculated spectra would serve as a benchmark to validate its chemical structure and purity.

In Silico Screening and Design of Novel Fungicidal Scaffolds

A review of available literature did not identify studies describing the use of this compound as a scaffold in in silico screening for novel fungicides.

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.commdpi.com If the biological target of this compound were known, its chemical structure could be used as a starting point or "scaffold." Researchers could then computationally design and screen new derivatives or entirely different molecules that mimic its key binding features. mdpi.com This approach accelerates the discovery of new potential fungicides with improved potency, selectivity, or different physicochemical properties, reducing the time and cost associated with experimental screening.

Virtual Library Screening for this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biorxiv.orgresearchgate.net In the context of this compound, where the target is unknown, a ligand-based approach would be the most probable starting point. This involves using the known active molecule, this compound itself, as a template to find other compounds with similar properties.

Methodology:

A typical workflow for virtual screening of this compound analogues would involve several key steps:

Library Selection: Researchers would choose one or more large, diverse chemical databases. These can range from commercially available libraries to massive "make-on-demand" virtual libraries containing billions of compounds. academie-sciences.frchemrxiv.org

Molecular Representation: The three-dimensional structure of this compound would be used as the reference.

Hit Filtering and Selection: The initial screening would produce a list of "hits." These would be further filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) to ensure they have drug-like or agrochemical-like characteristics. mdpi.com

Hypothetical Research Findings:

A virtual screening campaign for this compound analogues would aim to identify novel chemical scaffolds that mimic its essential features. The output would be a ranked list of compounds predicted to have similar fungicidal activity. These top-ranked virtual hits would then be prioritized for chemical synthesis and subsequent biological testing to validate the computational predictions. The process is designed to efficiently explore a vast chemical space, saving significant time and resources compared to traditional high-throughput screening. researchgate.net

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug and pesticide design. nih.govresearchgate.net A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must have to ensure optimal interactions with a specific biological target. d-nb.info For this compound, a ligand-based pharmacophore model would be constructed based on its own chemical structure.

Methodology:

Feature Identification: The first step is to identify the key chemical features in the this compound molecule. These typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Model Generation: Using computational software, a 3D pharmacophore model is generated. This model defines the spatial arrangement of the identified features. For a single molecule like this compound, multiple potential models might be generated based on its different low-energy conformations.

Model Validation (Hypothetical): In a typical scenario, a pharmacophore model is validated by its ability to distinguish known active compounds from inactive ones. dovepress.com Without a set of known active and inactive analogues of this compound, this step would be purely theoretical.

Lead Optimization: Once a pharmacophore model is established, it can be used for lead optimization. Medicinal chemists can use the model as a guide to design new analogues. The model helps to answer questions such as:

Which parts of the molecule are essential for activity and should be conserved?

Where can the molecule be modified to improve properties like potency, selectivity, or metabolic stability without disrupting the key pharmacophoric features? nih.govmdpi.com

Hypothetical Research Findings:

A pharmacophore model for this compound would highlight the critical functional groups and their required 3D orientation. For instance, it might reveal that a specific arrangement of its pyrimidinone ring, the trifluoromethylphenyl group, and the methoxy (B1213986) group is crucial for its fungicidal effect. This model would serve as a powerful tool for in silico design, allowing researchers to virtually create and evaluate new derivatives. By ensuring that new designs fit the pharmacophore model, the probability of synthesizing active compounds is significantly increased. This iterative process of design, computational evaluation against the pharmacophore, synthesis, and testing is central to modern lead optimization efforts. mdpi.com

Future Directions and Translational Perspectives in Dipymetitrone Research

Refinement of Synthetic Pathways for Sustainable Production

The development of environmentally friendly and efficient methods for synthesizing agrochemicals is a key goal of modern green chemistry. chemicals.gov.inreagent.co.ukresearchgate.net Future research on dipymetitrone will likely prioritize the refinement of its synthetic pathways to enhance sustainability. This involves designing processes that reduce or eliminate hazardous substances, minimize waste, and utilize renewable resources. reagent.co.ukfrontiersin.org

Key areas of focus include:

Catalysis: Investigating novel catalysts that can improve reaction efficiency and reduce energy consumption. researchgate.netfrontiersin.org

Safer Solvents: Exploring the use of environmentally benign solvents to replace more hazardous ones traditionally used in chemical synthesis. chemicals.gov.infrontiersin.org

Waste Reduction: Developing synthetic routes with higher atom economy, which means more of the starting materials are incorporated into the final product, thus generating less waste. frontiersin.org

Renewable Feedstocks: Investigating the potential use of bio-based materials as starting points for the synthesis of this compound or its precursors. frontiersin.org

By adopting these green chemistry principles, the production of this compound can become more cost-effective and have a smaller environmental footprint. reagent.co.ukagropages.com This aligns with the broader trend in the agrochemical industry towards more sustainable manufacturing practices. agropages.com

Comprehensive Elucidation of Intricate Mechanistic Details

While this compound is known to be effective against various plant pathogens, its precise mode of action is not yet fully understood. nih.govjst.go.jpjst.go.jpresearchgate.net Elucidating the specific biochemical pathways and molecular targets of this compound is a critical area for future research. nih.govrsc.orgnih.gov A detailed understanding of its mechanism is essential for managing resistance, optimizing its use, and potentially discovering new applications. researchgate.net

Future research in this area will likely involve a multi-faceted approach, including:

Genomic and Proteomic Studies: Analyzing changes in gene expression and protein profiles in target pathogens after exposure to this compound to identify affected pathways. nih.gov

Biochemical Assays: Conducting in vitro experiments to pinpoint the specific enzymes or proteins that this compound interacts with.

Computational Modeling: Using computer simulations to predict potential binding sites and interactions between this compound and target proteins. nih.govrsc.org

A clearer understanding of its mode of action will help in developing strategies to delay the development of resistance in fungal populations. researchgate.net

Expansion of Pathogen Spectrum and Crop Applications

This compound has demonstrated efficacy against a range of pathogens, including Phytophthora rot, downy mildew, scab, early blight, and Botrytis cinerea. nih.govjst.go.jpjst.go.jpresearchgate.net A significant area of future research will be to explore its effectiveness against a wider array of plant pathogens and its application on a more diverse range of crops. nih.govjst.go.jp

Research in this domain is expected to include:

Broad-Spectrum Screening: Testing this compound against a larger collection of fungal and oomycete pathogens that affect economically important crops.

Field Trials: Conducting extensive field trials in different geographical locations and under various environmental conditions to validate its efficacy on new crops. sarm.ca

Resistant Strain Management: Evaluating the effectiveness of this compound against pathogen strains that have developed resistance to other classes of fungicides. jst.go.jpsyngenta.com

The expansion of its application to more crops and pathogens would make this compound a more versatile tool for integrated pest management (IPM) programs. mdpi.com

Development of Advanced Delivery Systems for Plant Protection

To improve the efficiency and sustainability of this compound, researchers are exploring advanced delivery systems. mdpi.cominstitutoidv.org These technologies aim to ensure that the active ingredient is delivered to the target site in a controlled and protected manner, which can enhance its effectiveness and reduce its environmental impact. mdpi.comnih.gov

Some of the promising delivery technologies being investigated include:

Nanoformulations: Encapsulating this compound in nanoparticles, such as nanoemulsions or nanocapsules, can protect it from environmental degradation, improve its solubility, and allow for a controlled release of the active ingredient. mdpi.comgau.edu.bd

Controlled-Release Formulations: Developing formulations that release this compound slowly over time can provide longer-lasting protection and reduce the need for frequent applications. institutoidv.org

Precision Application Technologies: Utilizing technologies like precision sprayers and microdusters can ensure that this compound is applied directly to the target area, minimizing off-target drift and waste. controlsolutionsinc.com

These advanced delivery systems can lead to more efficient use of the fungicide, potentially allowing for lower application rates while maintaining or even improving disease control. gau.edu.bd

Synergistic Interactions with Biopesticides and Other Agrochemicals

Integrating this compound into comprehensive pest management programs often involves its use in combination with other crop protection products. googleapis.comepo.org Future research will focus on identifying and evaluating synergistic interactions between this compound and other agrochemicals, including biopesticides. epo.orgnih.gov Synergism occurs when the combined effect of two or more substances is greater than the sum of their individual effects. frontiersin.org

Key research areas will include:

Compatibility Testing: Assessing the physical and chemical compatibility of this compound in tank mixes with other fungicides, insecticides, and biopesticides. cropprotectionnetwork.org

Efficacy Trials: Conducting laboratory and field studies to determine if combinations of this compound with other products result in enhanced or synergistic control of target pathogens. frontiersin.orgresearchgate.net

Resistance Management: Investigating how the use of this compound in combination with products having different modes of action can help to delay the development of fungicide resistance. researchgate.net

Biopesticide Combinations: Exploring the potential for synergistic effects when this compound is used alongside microbial biopesticides (e.g., those based on Bacillus subtilis or Trichoderma species) or biochemical biopesticides. researchgate.netnih.govfrontiersin.org

By identifying effective and synergistic combinations, farmers can develop more robust and sustainable disease management strategies. frontiersin.orgresearchgate.net

Q & A

Q. What are the established synthetic pathways for Dipymetitrone (C₁₀H₆N₂O₄S₂), and how can reaction conditions be optimized for reproducibility?

this compound is synthesized via a multi-step process involving succinic anhydride, chlorine gas, methylamine, and hydrogen sulfide under oxidative chlorination/imine formation/sulfide formation conditions . Key variables include temperature (40–60°C for chlorination), stoichiometric ratios (e.g., 1:2.5 molar ratio of succinic anhydride to methylamine), and catalyst selection (e.g., FeCl₃ for sulfide formation). Reproducibility requires precise control of these parameters, validated by HPLC purity checks (>98%) and spectroscopic characterization (IR, NMR) .

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity Threshold
ChlorinationCl₂, FeCl₃, 40–60°C, 6–8 hrs75–80≥95% (HPLC)
Imine FormationMethylamine, EtOH, reflux, 12 hrs85–90≥98% (NMR)
Sulfide FormationH₂S, KOH, 25–30°C, 24 hrs70–75≥97% (LC-MS)

Q. How should researchers design initial efficacy studies for this compound against fungal pathogens?

Initial in vitro assays should follow OECD guidelines for fungicide testing, using standardized fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum) and dose-response curves (0.1–100 μg/mL). Include positive controls (e.g., azoxystrobin) and negative controls (solvent-only). Measure inhibition zones or mycelial growth rates, with triplicate trials to account for biological variability . For in planta studies, use infected model crops (e.g., wheat, tomatoes) under controlled greenhouse conditions, monitoring disease progression via visual scoring and qPCR pathogen quantification .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and stability?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity (e.g., δ 7.8 ppm for aromatic protons, δ 170 ppm for carbonyl carbons) .
  • HPLC-MS : Reverse-phase C18 column, acetonitrile/water gradient (70:30 to 95:5), ESI+ mode for mass verification (m/z 283.0 [M+H]⁺) .
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling to assess hydrolytic/oxidative degradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s mode of action be resolved?

Discrepancies in proposed mechanisms (e.g., thiol-group inhibition vs. mitochondrial disruption) require integrative approaches:

  • Metabolomics : Compare fungal metabolic profiles (GC-MS) pre/post exposure to identify disrupted pathways .
  • Genetic Knockouts : Use CRISPR-Cas9 to silence candidate target genes (e.g., SDH for succinate dehydrogenase) and assess resistance .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to hypothesized enzyme targets . Conflicting results should be contextualized with strain-specific genomic variations or experimental conditions (e.g., pH, temperature) .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound efficacy studies?

For non-linear data (e.g., hormetic effects at low doses), use:

  • 4-Parameter Logistic Model : Fit EC₅₀ values and Hill slopes (GraphPad Prism or R drc package).
  • Bootstrapping : Estimate confidence intervals for EC₅₀ (1,000 iterations) .
  • ANCOVA : Compare regression slopes across fungal strains or environmental conditions .

Table 2: Statistical Tools for Dose-Response Analysis

ToolApplicationSoftware/Package
4PL ModelEC₅₀ calculationGraphPad Prism, R
Bootstrap CIUncertainty quantificationR boot package
ANCOVACross-condition comparisonsSPSS, Python statsmodels

Q. How can researchers address potential resistance development to this compound in field isolates?

  • Directed Evolution : Serial passaging of pathogens under sub-lethal this compound exposure to identify resistance mutations (whole-genome sequencing) .
  • Synergistic Screens : Test combinatorial efficacy with existing fungicides (e.g., triazoles) using checkerboard assays and calculate fractional inhibitory concentration indices (FICI) .
  • Molecular Dynamics (MD) Simulations : Predict structural modifications to overcome target-site mutations (e.g., altered binding pocket in cytochrome b) .

Methodological Best Practices

  • Data Transparency : Publish raw datasets (e.g., spectral files, growth curves) in supplementary materials with metadata (instrument settings, biological replicates) .
  • Replication Protocols : Detail deviations from published methods (e.g., solvent substitutions) to aid reproducibility .
  • Ethical Compliance : Obtain institutional approval for pathogen handling and genetic modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.